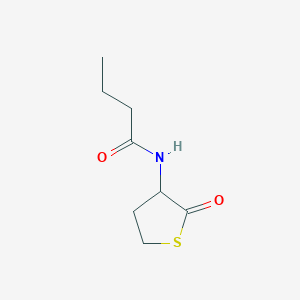

N-Butyryl-DL-homocysteine thiolactone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyryl-DL-homocysteine thiolactone typically involves the reaction of butyric acid with homocysteine thiolactone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Ring-Opening Reactions

The thiolactone ring undergoes nucleophilic attack, particularly by amines, leading to ring opening and formation of thioester intermediates. This reactivity is central to its role in modifying biomolecules:

-

Mechanism : Attack at the carbonyl carbon by primary amines (e.g., lysine residues) forms N-linked homocysteine adducts .

-

Example : Reaction with aminoacetonitrile yields dihydrothiazine derivatives (25% conversion) via intermediate thioesters .

Table 1: Key Ring-Opening Reactions

Acylation and Amidation Reactions

The butyryl group and amine functionality enable NBHT to act as an acylating agent or participate in amidation:

-

Synthesis of Derivatives : Reaction with acyl chlorides (e.g., tamoxifen hexanoyl chloride) forms conjugates for drug delivery systems (52% yield) .

-

Self-Condensation : Under basic conditions, mutual aminolysis generates diketopiperazine derivatives .

Table 2: Acylation Reaction Parameters

| Acylating Agent | Solvent | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| Tamoxifen hexanoyl chloride | DMF, THF | HTL–TMX conjugate | 52% | Anticancer drug delivery | |

| Boc-Gly-OH | THF, -20°C | Boc-Gly-Hcy-thiolactone | 88% | Peptide synthesis |

Condensation and Cyclization

NBHT participates in cyclocondensation reactions, forming heterocyclic structures:

-

Dihydrothiazine Formation : Reaction with aldehydes (e.g., formaldehyde) yields six-membered rings .

-

Thioimidate Hydrolysis : Generates stable thioesters under prebiotic-like conditions (pH 6) .

Key Findings :

-

Dihydrothiazine 7 hydrolyzes slowly to nitrile-tripeptide 8 (HRMS confirmed: m/z 231.0917) .

-

Cyclization with amidonitriles forms pentapeptide precursors (7% conversion) .

Biological Interactions

As an N-acyl homoserine lactone (AHL) analog, NBHT disrupts bacterial quorum sensing:

-

Mechanism : Competes with native AHLs (e.g., N-butyryl-L-homoserine lactone) for LuxR-type receptor binding .

-

Impact : Inhibits biofilm formation in Pseudomonas aeruginosa by >50% at 100 µM .

Table 3: Quorum Sensing Inhibition Data

| Bacterial Strain | NBHT Concentration | Biofilm Reduction | Virulence Factor Suppression | Source |

|---|---|---|---|---|

| Chromobacterium violaceum | 10 µM | 70% | Violacein synthesis blocked | |

| P. aeruginosa | 100 µM | 55% | Pyocyanin ↓, Elastase ↓ |

Reactivity in Physiological Systems

-

Protein Modification : Forms N-linked adducts with human serum albumin (HSA), increasing thiol content by 0.18–2.74 mol/mol protein .

-

Oxidative Pathways : Thiol group oxidation generates disulfide bridges, influencing redox signaling .

Synthetic Utility

NBHT serves as a scaffold for peptide synthesis and drug conjugates:

Aplicaciones Científicas De Investigación

Antimicrobial Research

Quorum Sensing Inhibition:

N-Butyryl-DL-homocysteine thiolactone acts as an inhibitor of quorum sensing, a process by which bacteria communicate and coordinate their behavior based on population density. This compound disrupts the signaling pathways of pathogenic bacteria, such as Pseudomonas aeruginosa, leading to reduced biofilm formation and virulence factor production. Studies have shown that it can effectively decrease the average height of biofilms and reduce bacterial pathogenicity, making it a promising candidate for developing new antimicrobial therapies .

Case Study: Biofilm Disruption

In a study examining the effects of various AHL analogs on Pseudomonas aeruginosa, this compound was found to significantly inhibit biofilm formation and reduce pyocyanin production, a key virulence factor. The treatment resulted in a decrease in the mortality rate of Caenorhabditis elegans exposed to P. aeruginosa, illustrating its potential as an anti-infective agent .

Biochemical Applications

Modulation of Bacterial Behavior:

As an AHL analogue, this compound can bind to specific receptors involved in bacterial communication, such as the RhlI/RhlR system in Pseudomonas aeruginosa. This binding can induce conformational changes that inhibit receptor activity, thereby disrupting quorum sensing pathways. The compound's ability to modulate these pathways makes it valuable in controlling infections associated with biofilms .

Interaction with Enzymes:

Research has indicated that this compound interacts with enzymes like RhlI, which is crucial for synthesizing signaling molecules in bacteria. By inhibiting these enzymes, the compound can effectively reduce the production of virulence factors and biofilm formation .

Therapeutic Potential

Neuroprotective Effects:

this compound has been studied for its neuroprotective effects against hyperhomocysteinemia-induced seizures. Elevated levels of homocysteine are linked to neurodegenerative diseases; thus, compounds that modulate these levels could have significant therapeutic implications. In animal models, administration of this compound has shown promise in reducing seizure activity associated with elevated homocysteine levels .

Potential Anticancer Properties:

While primarily focused on its role in microbial modulation, there is emerging interest in exploring the anticancer properties of homocysteine thiolactone derivatives. Some studies suggest that modifications to the thiolactone structure could enhance stability and potency against cancer cells, although more research is needed to fully elucidate these effects .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N-Butyryl-DL-homocysteine thiolactone involves its interaction with specific molecular targets and pathways. It is known to bind to neuronal sodium channels and L-type calcium channels, thereby modulating their activity. This interaction is believed to underlie its analgesic and anticonvulsant effects .

Comparación Con Compuestos Similares

Actividad Biológica

N-Butyryl-DL-homocysteine thiolactone (CAS No. 39837-08-6) is an analogue of N-acyl homoserine lactones (AHLs), which are known for their significant roles in bacterial communication and virulence regulation. This compound has garnered attention for its biological activities, particularly in the context of quorum sensing (QS) and its potential applications in anti-infective therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃NO₂S |

| Molecular Weight | 187.26 g/mol |

| CAS Number | 39837-08-6 |

This compound features a thiolactone structure that enhances its stability compared to traditional lactones, making it a promising candidate for further research in microbial pathogenesis.

This compound acts primarily as an antagonist to the RhlR receptor in Pseudomonas aeruginosa, a key player in bacterial virulence. The compound disrupts QS signaling pathways, leading to reduced biofilm formation and virulence factor production. Research indicates that this compound can significantly lower the pathogenicity of P. aeruginosa by inhibiting the expression of virulence genes, such as lasB and pyocyanin synthesis .

Inhibition of Biofilm Formation

This compound has been shown to inhibit biofilm formation in various bacterial strains. For instance, treatment with this compound resulted in a 64% reduction in biofilm height in microfluidic chamber assays . This effect is crucial as biofilms contribute to chronic infections and antibiotic resistance.

Antimicrobial Properties

The compound exhibits antimicrobial activity against several bacterial species, particularly those involved in opportunistic infections. It has been noted for its ability to degrade microbial communities and reduce pathogenicity through its action on QS systems .

Case Studies

- In Vivo Studies : In experiments involving C. elegans, treatment with 50 µM of this compound reduced the mortality rate caused by P. aeruginosa from 77% to 23% after 24 hours . This suggests a protective effect against bacterial infections.

- Stability Studies : Comparative studies have demonstrated that N-acyl L-homocysteine thiolactones, including this compound, possess enhanced stability over their lactone counterparts under physiological conditions, making them more effective as therapeutic agents .

Research Findings

Recent studies highlight the potential of this compound as a therapeutic agent:

- RhlR Modulation : The compound has shown IC50 values of 19.6 µM and 31.4 µM against E. coli and P. aeruginosa, respectively, indicating its potency as a RhlR antagonist .

- Virulence Factor Reduction : Inhibition of QS signaling leads to decreased production of key virulence factors, which is critical for managing infections caused by Pseudomonas species .

Propiedades

IUPAC Name |

N-(2-oxothiolan-3-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJUOGHALGXOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1CCSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403190 | |

| Record name | N-Butyryl-DL-homocysteine thiolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39837-08-6 | |

| Record name | N-Butyryl-DL-homocysteine thiolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.